molecular formula C10H14ClNO2 B15123058 N-(3-Chloropropyl)-ammonium benzoate CAS No. 885518-43-4

N-(3-Chloropropyl)-ammonium benzoate

Cat. No.: B15123058
CAS No.: 885518-43-4
M. Wt: 215.67 g/mol
InChI Key: PYDAXQFXOALWMD-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-ammonium benzoate is an organic compound that features a benzoate group attached to a 3-chloropropyl-ammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-ammonium benzoate typically involves the reaction of 3-chloropropylamine with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 3-chloropropylamine and benzoic acid.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-ammonium benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products may include N-(3-hydroxypropyl)-ammonium benzoate or N-(3-aminopropyl)-ammonium benzoate.

    Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Chloropropyl)-ammonium benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Chloropropyl)-ammonium benzoate exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It may interact with cell surface receptors, triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropyl benzoate
  • N-(3-Hydroxypropyl)-ammonium benzoate
  • N-(3-Aminopropyl)-ammonium benzoate

Uniqueness

N-(3-Chloropropyl)-ammonium benzoate is unique due to the presence of both the benzoate and 3-chloropropyl-ammonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

885518-43-4

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-chloropropylazanium;benzoate

InChI

InChI=1S/C7H6O2.C3H8ClN/c8-7(9)6-4-2-1-3-5-6;4-2-1-3-5/h1-5H,(H,8,9);1-3,5H2

InChI Key

PYDAXQFXOALWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C(C[NH3+])CCl

Origin of Product

United States

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